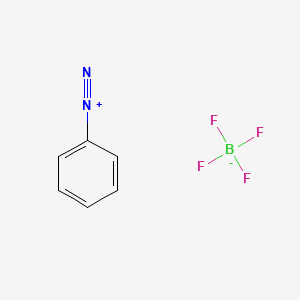

Benzenediazonium tetrafluoroborate

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

benzenediazonium;tetrafluoroborate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N2.BF4/c7-8-6-4-2-1-3-5-6;2-1(3,4)5/h1-5H;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNCLVGMBRSKDED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.C1=CC=C(C=C1)[N+]#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BF4N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1333925-04-4 | |

| Record name | Benzenediazonium, tetrafluoroborate(1-) (1:1), homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1333925-04-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID5021467 | |

| Record name | Benzenediazonium tetrafluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5021467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

369-57-3 | |

| Record name | Benzenediazonium tetrafluoroborate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=369-57-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenediazonium tetrafluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5021467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | benzenediazonium tetrafluoroborate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Benzenediazonium Tetrafluoroborate from Aniline

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the synthesis of benzenediazonium (B1195382) tetrafluoroborate (B81430) from aniline (B41778). It includes detailed experimental protocols, a summary of quantitative data, reaction mechanisms, and essential safety considerations.

Introduction

Benzenediazonium tetrafluoroborate ([C₆H₅N₂]BF₄) is a versatile and relatively stable diazonium salt widely employed in organic synthesis.[1] It serves as a key intermediate in the introduction of various functional groups onto an aromatic ring through reactions like the Schiemann and Sandmeyer reactions.[1][2] This guide details its preparation from aniline, a common and cost-effective starting material.

The synthesis is a two-step process. First, aniline is diazotized using nitrous acid, which is typically generated in situ from sodium nitrite (B80452) and a strong mineral acid like hydrochloric acid, to form benzenediazonium chloride.[1][3] Subsequently, a salt metathesis reaction is performed by adding tetrafluoroboric acid or a tetrafluoroborate salt, leading to the precipitation of the more stable this compound.[1][3]

Reaction Mechanism and Experimental Workflow

The overall synthesis involves two main stages: the diazotization of aniline and the subsequent anion exchange to form the tetrafluoroborate salt.

Diazotization of Aniline

The diazotization reaction begins with the in situ formation of nitrous acid (HNO₂) from sodium nitrite (NaNO₂) and a strong acid, such as hydrochloric acid (HCl). Nitrous acid is then protonated and loses water to form the highly electrophilic nitrosonium ion (NO⁺). Aniline, acting as a nucleophile, attacks the nitrosonium ion, initiating a series of proton transfer and dehydration steps that ultimately yield the benzenediazonium cation.

Caption: Reaction mechanism for the synthesis of this compound.

Experimental Workflow

The general laboratory workflow for this synthesis involves the dissolution of aniline in an acidic solution, cooling, diazotization with sodium nitrite, and subsequent precipitation of the tetrafluoroborate salt. This is followed by isolation and purification of the product.

Caption: General experimental workflow for the synthesis.

Quantitative Data Summary

The following tables summarize the quantitative data from various reported procedures for the synthesis of this compound.

Table 1: Reagent Quantities and Ratios

| Reagent | Molar Amount (mol) | Mass (g) | Volume (mL) | Molar Ratio (relative to Aniline) | Reference |

| Aniline | 0.1 | 9.2 | - | 1.0 | [2] |

| Concentrated HCl | - | - | 30 | - | [2] |

| Sodium Nitrite (NaNO₂) | 0.1 | 7.0 | 12 (in H₂O) | 1.0 | [2] |

| Sodium Fluoroborate (NaBF₄) | 0.15 | 17 | 30 (in H₂O) | 1.5 | [2] |

| Aniline | 10 mmol | - | - | 1.0 | [4] |

| Hydrofluoroboric Acid (50%) | - | - | 3.4 | - | [4] |

| Sodium Nitrite (NaNO₂) | 10 mmol | - | 1.5 (in H₂O) | 1.0 | [4] |

Table 2: Reaction Conditions and Yields

| Parameter | Value | Reference |

| Diazotization Temp. | 0°C | [2] |

| Precipitation Temp. | Room Temperature | [2] |

| Reaction Time | 5 minutes after precipitation | [2] |

| Yield | ~75% | [2] |

| Diazotization Temp. | 0°C | [4] |

| Reaction Time | 40 minutes at 0°C | [4] |

| Yield | Not specified in abstract | [4] |

Detailed Experimental Protocol

This protocol is a synthesis of procedures reported in the literature.[2][4]

Materials and Equipment:

-

Aniline (9.2 g, 0.1 mol)

-

Concentrated Hydrochloric Acid (30 mL)

-

Sodium Nitrite (7.0 g, 0.1 mol)

-

Sodium Fluoroborate (17 g, 0.15 mol) or Tetrafluoroboric Acid (HBF₄)

-

Deionized Water

-

Diethyl Ether

-

400 mL Beaker

-

Ice Bath

-

Stirring Apparatus

-

Filtration Apparatus (e.g., Büchner funnel)

-

Vacuum Drying Oven or Desiccator

Procedure:

-

Preparation of Aniline Solution: In a 400 mL beaker, dissolve 9.2 g (0.1 mol) of aniline in a mixture of 30 mL of concentrated hydrochloric acid and 30 mL of water.

-

Cooling: Cool the aniline solution to approximately 0°C in an ice bath with constant stirring. It is crucial to maintain a low temperature throughout the diazotization step.[5]

-

Diazotization: Prepare a solution of 7.0 g (0.1 mol) of sodium nitrite in 12 mL of water. Add this solution dropwise to the cold aniline solution while maintaining the temperature below 5°C.[5]

-

Anion Exchange: In a separate beaker, dissolve 17 g (0.15 mol) of sodium fluoroborate in 30 mL of water. Slowly add the freshly prepared, filtered benzenediazonium chloride solution to the sodium fluoroborate solution with stirring. This can be done at room temperature.[2]

-

Precipitation and Isolation: A white precipitate of this compound will form. Continue stirring for another 5 minutes to ensure complete precipitation.[2]

-

Washing: Recover the precipitate by filtration. Wash the solid with 50 mL of cold water, followed by 50 mL of diethyl ether to remove impurities.[2]

-

Drying: Dry the product in a vacuum desiccator or oven. The yield of this compound is approximately 75%.[2]

Safety Considerations

-

Handling of Diazonium Salts: Diazonium salts, particularly in their solid, dry state, are thermally unstable and can be explosive upon friction, shock, or heating.[5][6] It is recommended to handle them with extreme care, using plastic spatulas and avoiding grinding.[6]

-

Temperature Control: The diazotization reaction is exothermic. Strict temperature control below 5°C is essential to prevent the decomposition of the diazonium salt and the formation of hazardous byproducts.[5]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling the reagents and products involved in this synthesis.[7][8]

-

Ventilation: Perform the reaction in a well-ventilated fume hood to avoid inhalation of corrosive acid vapors and other volatile compounds.[7]

-

Quenching: Any excess nitrous acid should be quenched, for example, with sulfamic acid, before workup and disposal.[6]

Conclusion

The synthesis of this compound from aniline is a well-established and crucial transformation in organic chemistry. By following the detailed protocols and adhering to the stringent safety precautions outlined in this guide, researchers can reliably produce this valuable synthetic intermediate. The provided quantitative data allows for the adaptation and optimization of the procedure for various research and development applications.

References

An In-depth Technical Guide to the Formation Mechanism of Benzenediazonium Tetrafluoroborate

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the formation mechanism of benzenediazonium (B1195382) tetrafluoroborate (B81430), a crucial reagent in organic synthesis. The document details the underlying chemical principles, presents quantitative data, outlines experimental protocols, and includes visual diagrams to illustrate key processes.

Core Mechanism of Formation

The synthesis of benzenediazonium tetrafluoroborate is a multi-step process known as diazotization, followed by anion stabilization. The overall transformation involves converting a primary aromatic amine, aniline (B41778), into a diazonium salt using a nitrosyl cation source in the presence of tetrafluoroboric acid or a tetrafluoroborate salt.[1] The resulting salt is notably more stable than its chloride counterpart.[2]

Generation of the Electrophile: The Nitrosonium Ion

The key electrophile in the diazotization reaction is the nitrosonium ion (NO⁺).[3] It is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid, such as hydrochloric acid (HCl) or, in this specific synthesis, tetrafluoroboric acid (HBF₄).[4][5] The process involves two sequential steps:

-

Formation of Nitrous Acid (HNO₂): Sodium nitrite reacts with the acid to produce nitrous acid.[5][6]

-

Formation of Nitrosonium Ion (NO⁺): The nitrous acid is then protonated by the excess acid, followed by the loss of a water molecule to yield the highly reactive nitrosonium ion.[3][4][6]

Caption: Generation of the nitrosonium ion electrophile.

Electrophilic Attack and Diazonium Ion Formation

Once formed, the nitrosonium ion is attacked by the nucleophilic nitrogen atom of the primary aromatic amine (aniline).[4][5] This initiates a cascade of proton transfers and a dehydration step to form the stable benzenediazonium cation.

The mechanism proceeds as follows:

-

Nucleophilic Attack: The lone pair of electrons on the aniline's nitrogen atom attacks the nitrosonium ion, forming an N-N bond.[3]

-

Deprotonation: A base (e.g., water) removes a proton from the amino group to form an N-nitrosamine intermediate.[1][7]

-

Protonation and Dehydration: In the presence of excess acid, the N-nitrosamine is protonated on the oxygen atom.[7] Subsequent rearrangement and elimination of a water molecule lead to the formation of the benzenediazonium cation, which features a highly stable nitrogen-nitrogen triple bond.[3][5]

Caption: Mechanism of aniline diazotization.

Salt Formation with Tetrafluoroborate

The final step is the formation of the stable, often isolable, salt. The positively charged benzenediazonium cation associates with the tetrafluoroborate anion (BF₄⁻). This can be achieved via two primary routes:

-

Direct Diazotization: Aniline is treated with sodium nitrite directly in an aqueous solution of tetrafluoroboric acid (HBF₄).[8]

-

Anion Metathesis: Aniline is first diazotized using NaNO₂ and HCl to form benzenediazonium chloride.[2] A solution of HBF₄ or a salt such as sodium tetrafluoroborate (NaBF₄) is then added, causing the less soluble this compound to precipitate.[2][9]

Quantitative Data

The yield and stability of this compound can be influenced by the synthetic methodology. Modern flow synthesis techniques have shown to provide quantitative yields for this and related compounds.

Table 1: Synthesis Yields of Aryldiazonium Tetrafluoroborates.

| Starting Aniline | Synthesis Method | Yield (%) | Reference |

| Aniline | Batch | 100% | [10] |

| Aniline | Flow | 100% | [10] |

| 4-Methylaniline | Batch | 40% | [10] |

| 4-Methylaniline | Flow | 85% | [10] |

| 4-Bromoaniline | Batch | 90% | [10] |

| 4-Bromoaniline | Flow | 99% | [10] |

| 3-Fluoroaniline | Batch | 99% | [10] |

| 3-Fluoroaniline | Flow | 100% | [10] |

| Aniline | Batch | ~75% | [9] |

Table 2: Kinetic Parameters for Thermal Decomposition of this compound in Various Solvents.

| Solvent | Activation Energy (Ea, kcal/mol) | Activation Entropy (ΔS‡, e.u. at 25°C) | Reference |

| Acetone (B3395972) | 26.9 | 9.2 | [11] |

| Dimethyl Sulfoxide (DMSO) | 27.1 | 10.4 | [11] |

| Acetonitrile | 29.7 | 18.3 | [11] |

| Dimethylformamide (DMF) | 31.6 | 24.7 | [11] |

| Nitromethane | 33.5 | 30.9 | [11] |

Experimental Protocols

Precise experimental control, particularly of temperature, is critical for the successful and safe synthesis of diazonium salts.[12]

Protocol 1: Classical Batch Synthesis via Anion Exchange

This protocol is adapted from established laboratory procedures.[9] It involves the initial formation of benzenediazonium chloride followed by precipitation with a tetrafluoroborate source.

Methodology:

-

Aniline Solution: Dissolve aniline (0.1 mole, 9.2 g) in a mixture of concentrated hydrochloric acid (30 mL) and water (30 mL) in a 400 mL beaker.

-

Cooling: Cool the mixture to approximately 0°C in an ice-salt bath.

-

Diazotization: Slowly add a pre-cooled solution of sodium nitrite (0.1 mole, 7 g) in water (12 mL). Maintain the temperature below 5°C throughout the addition.

-

Filtration: Filter the resulting cold solution to remove any impurities.

-

Precipitation: Slowly add the filtered diazonium chloride solution with stirring to a solution of sodium fluoroborate (0.15 mole, 17 g) in water (30 mL) at room temperature.

-

Isolation: A white precipitate of this compound will form. Stir for an additional 5 minutes.

-

Washing & Drying: Recover the precipitate by filtration. Wash the solid with cold water (50 mL) and then diethyl ether (50 mL). Dry the final product in a vacuum desiccator.

Caption: Experimental workflow for batch synthesis.

Protocol 2: Direct Diazotization with HBF₄

This protocol is a more direct method for preparing the tetrafluoroborate salt.[8]

Methodology:

-

Aniline Solution: To a solution of aniline (100 mmol) in 48% aqueous HBF₄ (40 mL) and deionized water (50 mL), cool the mixture to 0°C.

-

Diazotization: Add a solution of NaNO₂ (100 mmol, 6.9 g) in deionized water (10 mL) dropwise at 0°C with vigorous stirring (e.g., 700 RPM).

-

Stirring: Continue stirring the reaction mixture for 30 minutes at 0°C.

-

Isolation: The resulting solid is filtered off.

-

Purification: For higher purity, the solid can be dissolved in a minimal amount of acetone and re-precipitated by the addition of diethyl ether.

-

Drying: The purified crystals are filtered and dried under vacuum to yield the pure product.

Safety Considerations

While this compound is one of the more stable diazonium salts, it should still be handled with care.[2] Diazonium salts, in general, are thermally sensitive and can be explosive, especially in a dry state.[12] Key safety precautions include:

-

Always perform the reaction at low temperatures (typically 0-5°C).[5][12]

-

Avoid isolating diazonium salts unless necessary; the tetrafluoroborate is an exception that is often isolated.[2]

-

Never allow the undesired precipitation of diazonium salts out of solution.[12]

-

Vent any gases generated during the reaction.[12]

References

- 1. Diazotization Reaction Mechanism [unacademy.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Video: 1° Amines to Diazonium or Aryldiazonium Salts: Diazotization with NaNO2 Overview [jove.com]

- 5. Diazotization reaction: Mechanism and Uses [chemicalnote.com]

- 6. community.wvu.edu [community.wvu.edu]

- 7. byjus.com [byjus.com]

- 8. rsc.org [rsc.org]

- 9. prepchem.com [prepchem.com]

- 10. arkat-usa.org [arkat-usa.org]

- 11. academic.oup.com [academic.oup.com]

- 12. pubs.acs.org [pubs.acs.org]

Physical and chemical properties of benzenediazonium tetrafluoroborate

An In-depth Technical Guide to Benzenediazonium (B1195382) Tetrafluoroborate (B81430)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzenediazonium tetrafluoroborate, with the chemical formula C₆H₅N₂BF₄, is a crystalline organic salt that serves as a cornerstone reagent in modern organic synthesis.[1][2] It consists of a benzenediazonium cation ([C₆H₅N₂]⁺) and a tetrafluoroborate anion ([BF₄]⁻).[1] This compound is the parent member of the widely used aryldiazonium salt family and is particularly valued for its enhanced stability compared to other diazonium salts like benzenediazonium chloride, making it easier to isolate, handle, and store.[1][3] Its versatility as an intermediate is pivotal in the synthesis of a wide array of chemical structures, including azo dyes, functionalized aromatic compounds, and complex molecules for pharmaceuticals and advanced materials.[2][4]

Physical and Structural Properties

This compound is typically a colorless to white crystalline solid.[2][3][4] The tetrafluoroborate counterion significantly contributes to the salt's stability by reducing electrostatic repulsion between ions, rendering it less hygroscopic and more shock-resistant than its chloride counterpart.[1]

Table 1: Physical and Structural Properties of this compound

| Property | Value |

| Molecular Formula | C₆H₅BF₄N₂ |

| Molecular Weight | 191.92 g/mol [1][2][4] |

| Appearance | Colorless to white crystalline solid/powder[2][3][4] |

| Melting Point | 121–122 °C (with decomposition)[1][2][5] |

| Density | 1.53 g/cm³ at 25 °C[1][5] |

| Solubility | Soluble in polar solvents like acetonitrile, DMF, and DMSO; slightly soluble in water; insoluble in hydrocarbons and diethyl ether.[1][6] |

| N–N Bond Length | 1.083 Å (from X-ray crystallography)[1][3] |

| B–F Bond Length | 1.38 Å[1] |

Chemical Properties and Reactivity

The chemical utility of this compound stems from the reactivity of the diazonium group (-N₂⁺), which is an excellent leaving group (as N₂ gas). This facilitates a variety of substitution reactions at the phenyl ring.

Stability and Storage: The dry salt can be stored for over a month at room temperature or for several years at -20 °C under a nitrogen atmosphere in the dark.[6] It is known to be shock-insensitive, a significant advantage over the explosive chloride salt.[6] However, it decomposes when exposed to direct sunlight.[6]

Key Reactions:

-

Schiemann Reaction: Thermal decomposition of this compound yields fluorobenzene, nitrogen gas, and boron trifluoride.[7] This reaction is a primary method for introducing fluorine into an aromatic ring.

-

Diazo Coupling Reactions: As an electrophile, the benzenediazonium cation readily reacts with electron-rich aromatic compounds (like anilines and phenols) to form azo compounds.[2] These reactions are fundamental to the synthesis of azo dyes.[2]

-

Sandmeyer-Type Reactions (Replacement of the Diazonium Group): The -N₂⁺ group can be replaced by a wide variety of nucleophiles, including halides (Cl⁻, Br⁻), cyanide (CN⁻), hydroxyl (OH⁻), and thiol (SH⁻) groups, often with the aid of a copper catalyst.[3]

-

Gomberg–Bachmann Reaction: This reaction involves the arylation of another aromatic compound.[3]

Caption: Key reactivity pathways of this compound.

Spectroscopic Data

Spectroscopic analysis provides critical insights into the structure and electronic environment of the molecule. The strong electron-withdrawing nature of the diazonium group significantly deshields the attached aromatic protons.[1]

Table 2: Spectroscopic Properties of this compound

| Spectrum | Data |

| ¹H NMR (in CD₃CN) | δ 8.66 (d, J = 8.4 Hz, 2H, ortho-H), 8.26 (t, J = 7.3 Hz, 1H, para-H), 7.98 (t, J = 8.1 Hz, 2H, meta-H)[1] |

| ¹H NMR (in DMSO-d₆) | δ 8.65 (d, J = 8.07 Hz, 2H), 8.25 (t, 1H), 7.97 (t, 2H)[8] |

| ¹³C NMR (in DMSO-d₆) | δ 140.8, 132.6, 131.2, 116.0[9] |

| Infrared (IR) (neat, cm⁻¹) | 3105, 2292 (characteristic N≡N⁺ stretch), 1016 (B-F stretch), 754, 662[8] |

| UV-Vis (in CH₃CN) | λmax at 316 nm[10] |

Experimental Protocols

Synthesis of this compound

This protocol is based on the diazotization of aniline (B41778) followed by salt metathesis with tetrafluoroboric acid or a tetrafluoroborate salt.[3][11]

Materials:

-

Aniline (9.2 g, 0.1 mole)

-

Concentrated Hydrochloric Acid (30 mL)

-

Deionized Water

-

Sodium Nitrite (B80452) (7 g, 0.1 mole)

-

Sodium Tetrafluoroborate (NaBF₄) (17 g, 0.15 mole) or Tetrafluoroboric Acid (HBF₄)

-

Diethyl Ether

-

Ice

Procedure:

-

In a 400 mL beaker, dissolve 9.2 g of aniline in a mixture of 30 mL of concentrated hydrochloric acid and 30 mL of water.[11]

-

Cool the mixture to approximately 0 °C in an ice-salt bath.[11]

-

Prepare a solution of 7 g of sodium nitrite in 12 mL of water. Slowly add this solution to the aniline hydrochloride solution while maintaining the temperature below 7 °C to perform the diazotization.[11]

-

Filter the resulting cold solution of benzenediazonium chloride.[11]

-

Prepare a solution of 17 g of sodium tetrafluoroborate in 30 mL of water.[11]

-

Slowly add the filtered diazonium salt solution to the sodium tetrafluoroborate solution with constant stirring at room temperature.[11]

-

A white precipitate of this compound will form. Continue stirring for an additional 5 minutes.[11]

-

Recover the precipitate by vacuum filtration.[11]

-

Wash the product with 50 mL of cold water, followed by 50 mL of diethyl ether.[11]

-

Dry the final product in a vacuum desiccator. The typical yield is around 75%.[11]

Caption: Experimental workflow for the synthesis of this compound.

Kinetic Analysis of Thermal Decomposition

The decomposition kinetics can be studied by monitoring the evolution of nitrogen gas over time at a constant temperature.[12]

Apparatus:

-

Constant temperature water bath

-

Reaction flask

-

Gas burette connected to the reaction flask

Procedure:

-

Place a known quantity of this compound in a suitable aprotic polar solvent (e.g., DMSO, acetonitrile) within the reaction flask.[12]

-

Submerge the flask in a water bath maintained at a constant temperature (e.g., 40-60 °C), regulated to within ±0.1 °C.[12]

-

Immediately begin collecting the evolved nitrogen gas in the gas burette.

-

Record the volume of nitrogen gas collected at regular time intervals until the reaction ceases.

-

The rate of decomposition can be determined by analyzing the volume of N₂ evolved over time. The reaction typically follows first-order kinetics.[12]

-

Repeat the experiment at several different temperatures to determine the activation energy (Ea) and other activation parameters from an Arrhenius plot (log k vs. 1/T).[12]

Caption: Workflow for kinetic analysis of thermal decomposition.

Safety and Handling

While this compound is more stable than other diazonium salts, it is still a hazardous chemical that requires careful handling.

-

Hazards: Harmful if swallowed, in contact with skin, or if inhaled.[13][14] It can cause skin and eye irritation or severe burns.[13][15]

-

Handling: Use only in a well-ventilated area or under a chemical fume hood.[13] Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[13][15] Avoid formation of dust.[15]

-

Storage: Store in a cool, dry, well-ventilated place away from direct sunlight and incompatible materials such as oxidizing agents.[6][13] Keep the container tightly closed.[13]

References

- 1. Buy this compound | 369-57-3 [smolecule.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. nbinno.com [nbinno.com]

- 5. BENZENEDIAZONIUM,TETRAFLUOROBORATE CAS#: 369-57-3 [m.chemicalbook.com]

- 6. BENZENEDIAZONIUM,TETRAFLUOROBORATE | 369-57-3 [chemicalbook.com]

- 7. Revisiting the Balz–Schiemann Reaction of Aryldiazonium Tetrafluoroborate in Different Solvents under Catalyst- and Additive-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. arkat-usa.org [arkat-usa.org]

- 9. rsc.org [rsc.org]

- 10. pure.uva.nl [pure.uva.nl]

- 11. prepchem.com [prepchem.com]

- 12. academic.oup.com [academic.oup.com]

- 13. fishersci.com [fishersci.com]

- 14. biosynth.com [biosynth.com]

- 15. cdhfinechemical.com [cdhfinechemical.com]

Benzenediazonium Tetrafluoroborate: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

Benzenediazonium (B1195382) tetrafluoroborate (B81430) is a versatile and widely used reagent in organic synthesis, valued for its ability to introduce the phenyl group and for its role in the formation of fluoroaromatics. However, its utility is intrinsically linked to its stability, which necessitates a thorough understanding of its properties and appropriate handling and storage conditions. This technical guide provides an in-depth analysis of the stability of benzenediazonium tetrafluoroborate, supported by quantitative data, detailed experimental protocols, and visual aids to ensure its safe and effective use in a research and development setting.

Core Stability Profile

This compound is notably more stable than its chloride counterpart, a property attributed to the larger, less nucleophilic tetrafluoroborate anion. Despite this enhanced stability, it remains a high-energy compound susceptible to decomposition under various conditions. The primary factors influencing its stability are temperature, moisture, and light.

Thermal Stability

The thermal decomposition of this compound is a critical safety consideration. In the solid state, decomposition begins at temperatures above 75°C (348 K) and proceeds with a maximal rate at approximately 93.5°C (366.5 K).[1] The primary decomposition products are fluorobenzene, boron trifluoride, and nitrogen gas.[1]

Differential Scanning Calorimetry (DSC) is a key technique for assessing thermal stability. The onset temperature of decomposition and the enthalpy of decomposition are important parameters for evaluating the hazardous potential of diazonium salts.

Hygroscopicity and Hydrolytic Stability

This compound is sensitive to moisture and should be stored in a dry environment. In aqueous solutions, it undergoes solvolytic decomposition. This decomposition can be monitored by changes in pH as a function of time.[2]

Photochemical Stability

Exposure to light, particularly UV light, can induce the decomposition of this compound.[3][4] Therefore, it is crucial to store the compound in the dark or in amber-colored containers to prevent photochemical degradation.

Quantitative Stability Data

The following tables summarize the quantitative data available on the stability of this compound and related compounds.

| Parameter | Value | Conditions | Analytical Method | Reference |

| Thermal Decomposition (Solid State) | ||||

| Onset Temperature | >75 °C (348 K) | Solid State | Thermogravimetry | [1] |

| Temperature of Maximal Decomposition Rate | 93.5 °C (366.5 K) | Solid State | Thermogravimetry | [1] |

| Decomposition Temperature Range | 90-150 °C | For a majority of 57 analyzed arenediazonium tetrafluoroborate salts | DSC | [5] |

| Decomposition Enthalpy | -30.4 J/g (-44.2 kJ/mol) | Solid State | DSC (non-hermetic crucible) | [5] |

| Decomposition in Solution | ||||

| First-Order Rate Constants | See original paper for values | Various aprotic polar solvents (DMSO, acetonitrile, etc.) | Measurement of N2 evolution | [6] |

| Long-Term Storage | ||||

| Shelf Life | > 1 month | Room Temperature, under N2, in the dark | Not specified | |

| Shelf Life | Several years | -20 °C, under N2, in the dark | Not specified | |

| Stability in Dioxane | Complete decomposition in 3 weeks | 20 °C, as a dispersion | UV Spectrophotometry | [7] |

| Stability in Isopropanol | Complete decomposition in 2 weeks | 20 °C, as a dispersion | UV Spectrophotometry | [7] |

Experimental Protocols

Detailed methodologies are crucial for the safe handling and accurate assessment of this compound's stability.

Synthesis of this compound

Materials:

-

Concentrated Hydrochloric Acid

-

Sodium Nitrite (B80452)

-

Sodium Fluoroborate (NaBF4) or Fluoroboric Acid (HBF4)

-

Distilled Water

-

Diethyl Ether

-

Ice

Procedure:

-

Dissolve aniline (0.1 mole) in a mixture of concentrated hydrochloric acid (30 mL) and water (30 mL) in a 400 mL beaker.[8]

-

Cool the solution to approximately 0°C in an ice bath.[8]

-

Diazotize the aniline by the slow addition of a solution of sodium nitrite (0.1 mole) in water (12 mL). Maintain the temperature below 5°C.[8]

-

After filtration, slowly add the diazonium salt solution with stirring to a solution of sodium fluoroborate (0.15 mole) in water (30 mL) at room temperature.[8]

-

After stirring for an additional 5 minutes, a white precipitate of this compound will form.[8]

-

Recover the precipitate by filtration, wash it with cold water (50 mL) and diethyl ether (50 mL), and dry it in a vacuum.[8]

Thermal Analysis by Differential Scanning Calorimetry (DSC)

Objective: To determine the onset temperature and enthalpy of decomposition.

Apparatus:

-

Differential Scanning Calorimeter (DSC)

-

High-pressure or hermetically sealed crucibles

Procedure:

-

Accurately weigh approximately 5 mg of the this compound sample into a high-pressure crucible.[9]

-

Seal the crucible to contain any gaseous decomposition products.[9]

-

Place the sample crucible and an empty reference crucible into the DSC instrument.[9]

-

Equilibrate the sample at 25°C.[9]

-

Heat the sample at a constant rate (e.g., 5 °C/min) to a temperature above the expected decomposition point.[9]

-

Monitor the heat flow versus temperature. The onset of an exothermic peak indicates the initial decomposition temperature, and the area under the peak corresponds to the enthalpy of decomposition.[10]

Kinetic Analysis of Decomposition in Solution

Objective: To determine the rate of solvolytic decomposition.

Apparatus:

-

Water-jacketed reaction vessel

-

Constant temperature water bath

-

pH electrode and meter

-

Data logging software

Procedure:

-

Prepare a solution of this compound in the desired solvent (e.g., water) in the water-jacketed reaction vessel.[2]

-

Maintain the desired temperature using the constant temperature water bath.[2]

-

Calibrate the pH electrode at the reaction temperature.[2]

-

Monitor the change in pH of the solution over time using the pH electrode and data logging software.[2]

-

The rate of decomposition can be determined from the change in proton concentration as a function of time.[2]

Visualizing Key Processes and Workflows

Decomposition Pathway of this compound

Caption: Thermal decomposition pathway of this compound.

Recommended Storage and Handling Workflow

Caption: Workflow for the safe storage and handling of this compound.

Conclusion

A comprehensive understanding of the stability and proper storage conditions of this compound is paramount for its safe and effective utilization in research and development. While significantly more stable than other diazonium salts, it remains a thermally sensitive compound that requires storage at refrigerated or freezer temperatures, in a dry, dark, and well-ventilated environment. Adherence to the detailed experimental protocols and safety workflows outlined in this guide will enable researchers to minimize risks and ensure the integrity of this valuable synthetic reagent.

References

- 1. researchgate.net [researchgate.net]

- 2. Decomposition of a Diazonium Salt | Chem Lab [chemlab.truman.edu]

- 3. [PDF] Fear of the Dark: Diazo Printing by Photochemical Decomposition of Aryldiazonium Tetrafluoroborates | Semantic Scholar [semanticscholar.org]

- 4. re.public.polimi.it [re.public.polimi.it]

- 5. chemrxiv.org [chemrxiv.org]

- 6. academic.oup.com [academic.oup.com]

- 7. researchgate.net [researchgate.net]

- 8. prepchem.com [prepchem.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Thermal Decomposition of Benzenediazonium Tetrafluoroborate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the thermal decomposition of benzenediazonium (B1195382) tetrafluoroborate (B81430), a critical reaction in the synthesis of aryl fluorides known as the Balz-Schiemann reaction. The following sections detail the underlying mechanism, kinetic data, experimental protocols, and safety considerations associated with this transformation.

Introduction

The thermal decomposition of aryldiazonium tetrafluoroborates is a cornerstone of organofluorine chemistry, offering a reliable method for the introduction of fluorine atoms into aromatic rings.[1][2] Benzenediazonium tetrafluoroborate, in particular, serves as a model substrate for understanding this reaction. The process involves heating the diazonium salt, either in a solid state or in a suitable solvent, to induce the elimination of nitrogen gas and boron trifluoride, resulting in the formation of an aryl fluoride (B91410).[2][3] While effective, the reaction's success is highly dependent on factors such as the choice of solvent and the reaction temperature.[3] Due to the energetic nature of the diazonium group, careful consideration of the thermal stability of these salts is crucial to ensure safe laboratory practice.[4][5]

Reaction Mechanism and Kinetics

The thermal decomposition of this compound is widely accepted to proceed through a unimolecular, SN1-type mechanism.[1][3] The reaction is initiated by the heterolytic cleavage of the carbon-nitrogen bond, forming a highly reactive aryl cation intermediate, molecular nitrogen, and the tetrafluoroborate anion. The fluoride ion from the tetrafluoroborate anion then acts as a nucleophile, attacking the aryl cation to form the final aryl fluoride product. The decomposition generally follows first-order kinetics.[1][6]

The choice of solvent can significantly influence the reaction rate and product distribution.[3] Low- or non-polar solvents have been shown to enhance the thermal conversion to the corresponding aryl fluoride, often allowing for lower reaction temperatures.[3][7] In contrast, polar aprotic solvents can also facilitate the decomposition.[6]

Quantitative Data

The following tables summarize key quantitative data reported for the thermal decomposition of this compound under various conditions.

Table 1: Thermal Decomposition of this compound in Various Solvents [3]

| Entry | Solvent | Condition | Product (Fluorobenzene/Benzene) Yield (%) |

| 1 | H₂O | 60 °C, 16 h | 0 / 0 |

| 2 | MeOH | 60 °C, 16 h | 13 / 4 |

| 3 | EtOH | 60 °C, 16 h | Trace / Trace |

| 4 | Acetone | 60 °C, 16 h | 15 / 0 |

| 5 | MeCN | 60 °C, 16 h | 25 / 0 |

| 6 | DMF | 60 °C, 16 h | 12 / 0 |

| 7 | DMSO | 60 °C, 16 h | 31 / 0 |

| 8 | Dichloromethane | 60 °C, 16 h | 56 / Trace |

| 9 | 1,2-Dichloroethane | 60 °C, 16 h | 78 / Trace |

| 10 | Chloroform | 60 °C, 16 h | 65 / Trace |

| 11 | Benzene | 60 °C, 16 h | 85 / - |

| 12 | Toluene | 60 °C, 16 h | 91 / Trace |

| 13 | p-Xylene | 60 °C, 16 h | 93 / Trace |

| 14 | m-Xylene | 60 °C, 16 h | 96 / Trace |

| 15 | Chlorobenzene (B131634) | 60 °C, 16 h | 97 / 0 |

| 16 | (Trifluoromethyl)benzene | 60 °C, 16 h | 88 / 0 |

| 17 | Hexane | 60 °C, 16 h | 92 / 0 |

| 18 | Solvent-free | 60 °C, 16 h | 43 / 0 |

Table 2: Kinetic Data for the Decomposition of this compound in Aprotic Polar Solvents [6]

| Solvent | Temperature (°C) | Rate Constant, k x 10⁴ (s⁻¹) | Activation Energy, Eₐ (kcal/mol) | Activation Entropy, ΔS‡ (e.u.) |

| DMSO | 30.0 | 1.15 | 25.1 | 5.2 |

| 40.0 | 3.86 | |||

| 50.0 | 11.1 | |||

| CH₃CN | 30.0 | 0.403 | 27.6 | 8.8 |

| 40.0 | 1.54 | |||

| 50.0 | 5.25 | |||

| DMF | 30.0 | 0.282 | 28.5 | 11.2 |

| 40.0 | 1.15 | |||

| 50.0 | 4.22 | |||

| CH₃NO₂ | 30.0 | 0.170 | 29.8 | 14.5 |

| 40.0 | 0.762 | |||

| 50.0 | 3.12 | |||

| Acetone | 30.0 | 0.106 | 31.0 | 17.8 |

| 40.0 | 0.513 | |||

| 50.0 | 2.29 |

Table 3: Thermal Stability Data for this compound [5]

| Parameter | Value |

| Initial Decomposition Temperature (Tᵢ) | 91 °C |

| Melting Point | 77 °C |

| Enthalpy of Decomposition (ΔHₔ) | -44.2 kJ/mol |

| TD24* | 20 °C |

*TD24 is the estimated temperature at which the maximum rate of decomposition is reached after 24 hours under adiabatic conditions.

Experimental Protocols

Caution: Aryldiazonium salts are potentially explosive and should be handled with care.[8] The thermal decomposition can be highly exothermic.[1]

Preparation of this compound[6][9]

-

Dissolve aniline (B41778) (0.1 mole) in a mixture of concentrated hydrochloric acid (30 mL) and water (30 mL) in a beaker.

-

Cool the mixture to approximately 0 °C in an ice bath.

-

Diazotize the aniline by slowly adding a solution of sodium nitrite (B80452) (0.1 mole) in water (12 mL).

-

Filter the resulting diazonium chloride solution.

-

Slowly add the filtered solution with stirring to a solution of sodium tetrafluoroborate (0.15 mole) in water (30 mL) at room temperature.

-

Continue stirring for 5 minutes until a white precipitate of this compound forms.

-

Collect the precipitate by filtration.

-

Wash the solid successively with cold water (50 mL) and diethyl ether (50 mL).

-

Dry the product in vacuo.

Thermal Decomposition in Solution (General Procedure)[3]

-

In a sealed tube, place aryldiazonium tetrafluoroborate (0.5 mmol) and the desired solvent (2 or 4 mL, e.g., chlorobenzene or hexane).

-

Stir the mixture vigorously.

-

Heat the reaction mixture to the desired temperature (e.g., 60–90 °C) until the solid has completely disappeared.

-

Upon completion, quench the reaction with a few drops of water.

-

Concentrate the mixture under reduced pressure.

-

Purify the residue by column chromatography on silica (B1680970) gel to obtain the desired aryl fluoride.

Solid-State Thermal Decomposition

The solid-state decomposition is typically carried out by heating the dry this compound salt. The decomposition starts at temperatures above 348 K (75 °C).[9] The reaction produces fluorobenzene, boron trifluoride, and nitrogen gas.[9] This method can be more hazardous due to the potential for runaway decomposition.[1]

Visualizations

The following diagrams illustrate the reaction mechanism and a typical experimental workflow.

Caption: SN1 mechanism of the thermal decomposition.

Caption: General experimental workflow for the synthesis.

Safety Considerations

-

Explosion Hazard: Aryldiazonium salts are energetic materials and can decompose explosively, especially when dry.[8] Handle with care and avoid grinding or subjecting the solid to shock.

-

Thermal Runaway: The thermal decomposition is exothermic and can lead to a runaway reaction, particularly in the solid state or on a large scale.[1]

-

Toxicity: Handle aniline and other reagents in a well-ventilated fume hood.

-

Storage: Store this compound at low temperatures (refrigerated or frozen) to minimize decomposition, as it can have a low TD24.[5]

Conclusion

The thermal decomposition of this compound remains a vital tool for the synthesis of fluorinated aromatic compounds. A thorough understanding of the reaction mechanism, kinetics, and the influence of experimental parameters is essential for its successful and safe implementation in research and development. The data and protocols presented in this guide offer a comprehensive resource for professionals in the field.

References

- 1. scientificupdate.com [scientificupdate.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Revisiting the Balz–Schiemann Reaction of Aryldiazonium Tetrafluoroborate in Different Solvents under Catalyst- and Additive-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 5. chemrxiv.org [chemrxiv.org]

- 6. academic.oup.com [academic.oup.com]

- 7. researchgate.net [researchgate.net]

- 8. Decomposition of a Diazonium Salt | Chem Lab [chemlab.truman.edu]

- 9. researchgate.net [researchgate.net]

Crystal Structure of Benzenediazonium Tetrafluoroborate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the crystal structure of benzenediazonium (B1195382) tetrafluoroborate (B81430), a key intermediate in organic synthesis. It details the crystallographic parameters, essential bond lengths and angles, and provides step-by-step experimental protocols for its synthesis and crystal structure determination.

Crystallographic Data

The crystal structure of benzenediazonium tetrafluoroborate (C₆H₅N₂⁺·BF₄⁻) has been determined by single-crystal X-ray diffraction. The compound crystallizes in the monoclinic space group P2₁/a.[1][2][3] The crystallographic data are summarized in the table below for easy reference and comparison.

| Parameter | Value |

| Formula | C₆H₅BF₄N₂ |

| Formula Weight | 191.9 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/a |

| a | 17.347(2) Å |

| b | 8.396(1) Å |

| c | 5.685(1) Å |

| β | 92.14(1)° |

| Volume | 827.4 ų |

| Z | 4 |

| Calculated Density | 1.54 g/cm³ |

| Measured Density | 1.53 g/cm³ |

| R-factor | 0.063 for 1346 observed reflections |

Molecular Structure and Interionic Interactions

The crystal structure consists of benzenediazonium cations ([C₆H₅N₂]⁺) and tetrafluoroborate anions ([BF₄]⁻). The key bond lengths and angles within the cation are presented below.

| Bond | Length (Å) | Angle | Degree (°) |

| N≡N | 1.083(3)[1][2][4] | C(1)-N(1)-N(2) | 179.5(3) |

| C-N | 1.415(3)[1][2] | ||

| C-C (average) | ~1.377 |

The N≡N bond length of 1.083(3) Å is characteristic of a nitrogen-nitrogen triple bond.[3] The benzene (B151609) ring is essentially planar, and the C-N and N≡N fragments are nearly collinear. The crystal packing is characterized by a layered arrangement of the ions.[3] Notably, there are close contacts between the nitrogen atoms of the diazonium group and the fluorine atoms of the tetrafluoroborate anion, with N···F distances as short as 2.84 Å, suggesting significant interionic interactions.[1][2]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through the diazotization of aniline (B41778), followed by precipitation with tetrafluoroboric acid or a tetrafluoroborate salt. A representative batch synthesis protocol is provided below.

Materials:

-

Aniline

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (B80452) (NaNO₂)

-

Sodium Tetrafluoroborate (NaBF₄) or Tetrafluoroboric Acid (HBF₄)

-

Deionized Water

-

Diethyl Ether

-

Ice

Procedure:

-

Aniline Diazotization: In a beaker, dissolve aniline in a mixture of concentrated hydrochloric acid and water. Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite to the aniline solution while maintaining the temperature below 5 °C with vigorous stirring. The reaction is exothermic and slow addition is crucial to prevent the decomposition of the diazonium salt.

-

Precipitation: To the cold diazonium salt solution, add a cold aqueous solution of sodium tetrafluoroborate or tetrafluoroboric acid. A white precipitate of this compound will form.

-

Isolation and Purification: Collect the precipitate by vacuum filtration. Wash the solid with cold water, followed by cold diethyl ether to remove any unreacted starting materials and byproducts.

-

Drying: Dry the resulting white crystalline solid under vacuum to obtain the final product.

Single-Crystal X-ray Diffraction Analysis

The determination of the crystal structure of this compound involves the following key steps:

1. Crystal Growth:

-

Single crystals suitable for X-ray diffraction are grown by slow evaporation of a saturated solution of this compound in a suitable solvent, such as acetonitrile.

2. Crystal Mounting:

-

A single crystal of appropriate size (typically 0.1-0.3 mm in all dimensions) is carefully selected under a microscope.

-

The crystal is mounted on a goniometer head using a suitable adhesive or cryo-loop.

3. Data Collection:

-

The mounted crystal is placed on a single-crystal X-ray diffractometer.

-

The crystal is cooled to a low temperature (e.g., 100 K) using a cryostream to minimize thermal vibrations and radiation damage.

-

A monochromatic X-ray beam is directed at the crystal.

-

The crystal is rotated, and the diffraction pattern is recorded on a detector as a series of images.

-

Data collection parameters, such as exposure time and rotation angle per frame, are optimized to obtain a complete and high-quality dataset.

4. Data Processing:

-

The raw diffraction images are processed to integrate the intensities of the individual reflections.

-

Corrections for Lorentz and polarization effects, as well as absorption, are applied to the data.

5. Structure Solution and Refinement:

-

The crystal system and space group are determined from the diffraction data.

-

The initial positions of the atoms are determined using direct methods or Patterson methods. The structure of this compound was solved using the SHELX-76 program.[1][2]

-

The atomic positions and thermal parameters are refined against the experimental data using a least-squares method to obtain the final crystal structure. The quality of the final structure is assessed by the R-factor.

References

Benzenediazonium Tetrafluoroborate: A Comprehensive Technical Guide for Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal role of benzenediazonium (B1195382) tetrafluoroborate (B81430) as a versatile intermediate in modern organic synthesis. It provides a detailed overview of its properties, synthesis, and applications in key synthetic transformations, including the Schiemann, Sandmeyer, and Gomberg-Bachmann reactions, as well as its significance in the synthesis of biaryl compounds crucial to drug development. This guide is intended to be a valuable resource, offering detailed experimental protocols, quantitative data for comparative analysis, and visual diagrams of reaction mechanisms and workflows.

Properties and Stability of Benzenediazonium Tetrafluoroborate

This compound ([C₆H₅N₂]BF₄) is a colorless crystalline solid that is soluble in polar solvents.[1] It is the parent compound of the widely used aryldiazonium salts in organic chemistry.[1] A key advantage of the tetrafluoroborate salt over its chloride counterpart is its enhanced stability, rendering it less prone to explosive decomposition and allowing for its isolation and handling.[1][2]

Table 1: Physicochemical Properties of this compound [1][2]

| Property | Value |

| Chemical Formula | C₆H₅BF₄N₂ |

| Molar Mass | 191.92 g·mol⁻¹ |

| Appearance | Colorless crystals |

| Density | 1.565 g/cm³ |

| Melting Point | Decomposes |

| Boiling Point | Decomposes |

| Solubility | Soluble in polar solvents |

| N-N Bond Distance | 1.083(3) Å |

Synthesis of this compound

The synthesis of this compound is a well-established two-step process that begins with the diazotization of aniline (B41778).[1] This is followed by a salt metathesis reaction with tetrafluoroboric acid or a tetrafluoroborate salt.[1]

Synthesis Workflow

The overall workflow for the synthesis of this compound is depicted below.

Detailed Experimental Protocol for Synthesis

This protocol is adapted from a standard laboratory procedure.[2]

Materials:

-

Aniline (1.0 eq)

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (B80452) (NaNO₂) (1.05 eq)

-

Sodium Tetrafluoroborate (NaBF₄) (1.2 eq)

-

Deionized water

-

Ice

-

Diethyl ether

Procedure:

-

In a beaker, dissolve aniline in a mixture of concentrated hydrochloric acid and water.

-

Cool the solution to 0-5 °C in an ice-salt bath.

-

Slowly add a solution of sodium nitrite in water, keeping the temperature below 5 °C. The completion of diazotization can be checked with starch-iodide paper.

-

Filter the cold solution to remove any impurities.

-

In a separate beaker, dissolve sodium tetrafluoroborate in water.

-

Slowly add the filtered diazonium salt solution to the sodium tetrafluoroborate solution with stirring. A white precipitate of this compound will form.

-

Stir the mixture for an additional 30 minutes in the ice bath.

-

Collect the precipitate by vacuum filtration.

-

Wash the solid with cold deionized water, followed by cold diethyl ether.

-

Dry the product under vacuum to yield this compound as a white crystalline solid.

A flow synthesis approach has also been developed, offering a rapid and high-yielding alternative to batch synthesis, with isolated yields reported to be between 64-100%.[3]

Applications in Organic Synthesis

This compound is a versatile intermediate for the introduction of various functional groups onto an aromatic ring. The diazonium group is an excellent leaving group (as N₂ gas), facilitating nucleophilic substitution.[2]

The Balz-Schiemann Reaction: Synthesis of Aryl Fluorides

The Balz-Schiemann reaction is a cornerstone method for the synthesis of aryl fluorides, which are important motifs in pharmaceuticals and agrochemicals.[4] The reaction involves the thermal decomposition of an aryldiazonium tetrafluoroborate.[4]

The reaction is believed to proceed through an SN1-type mechanism involving the formation of an aryl cation intermediate.[5]

References

The Dawn of Azo Chemistry: A Technical Guide to the Discovery and History of Benzenediazonium Salts

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the seminal discovery and rich history of benzenediazonium (B1195382) salts, a class of compounds that revolutionized organic synthesis and laid the foundation for the synthetic dye industry. From their unexpected discovery in the mid-19th century to their enduring importance in modern chemistry, this document provides a comprehensive overview of their development, including detailed experimental protocols from foundational studies, a timeline of the elucidation of their structure, and an examination of their early synthetic applications.

The Serendipitous Discovery by Peter Griess

The story of benzenediazonium salts begins in 1858 with the German chemist Johann Peter Griess.[1] While working in Hermann Kolbe's laboratory at the University of Marburg, Griess was investigating the reaction of nitrous acid with picramic acid in a cold ethanolic solution.[2] This marked the first synthesis of a diazonium salt and the birth of diazo chemistry.[3] Griess's initial findings were published in a preliminary notice in Annalen der Chemie und Pharmacie.[4]

Griess continued his work on these new "diazo" compounds after moving to the Royal College of Chemistry in London.[2] His research demonstrated the versatility of these salts in generating a wide array of new substances, most notably the brightly colored azo dyes, which would become the cornerstone of the burgeoning synthetic dye industry.[5][6]

The Diazotization Reaction: A Foundational Protocol

The fundamental reaction for the preparation of benzenediazonium salts is the diazotization of a primary aromatic amine.[3] This process involves the reaction of an aromatic amine with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid, such as hydrochloric acid (HCl).[7] The reaction is highly exothermic and the resulting diazonium salts are often unstable, necessitating low temperatures (typically 0–5 °C) to prevent decomposition.[7]

Early Experimental Protocol for the Preparation of Benzenediazonium Chloride

The following protocol is a generalized representation based on early methods for the synthesis of benzenediazonium chloride from aniline (B41778).

Materials:

-

Aniline

-

Concentrated Hydrochloric Acid

-

Sodium Nitrite

-

Ice

-

Water

Procedure:

-

In a flask, dissolve aniline in a mixture of concentrated hydrochloric acid and water.

-

Cool the resulting solution to 0–5 °C in an ice bath.

-

In a separate beaker, prepare a concentrated aqueous solution of sodium nitrite and cool it in an ice bath.

-

Slowly add the cold sodium nitrite solution to the cold aniline hydrochloride solution with constant stirring, ensuring the temperature does not rise above 5 °C.

-

The completion of the reaction can be tested by the immediate blue color produced when a drop of the reaction mixture is applied to starch-iodide paper.

-

The resulting solution contains benzenediazonium chloride and is used immediately for subsequent reactions without isolation of the salt.[7]

Logical Workflow for the Diazotization Reaction

Caption: Generalized workflow for the laboratory preparation of a benzenediazonium salt solution.

Unraveling the Structure: A Historical Perspective

The true structure of benzenediazonium salts was a subject of debate for several decades following their discovery.

-

1858 - Griess's Initial Hypothesis: Peter Griess initially proposed a structure where the two nitrogen atoms replaced two hydrogen atoms on the benzene (B151609) ring.[2]

-

1866 - Kekulé's Contribution: August Kekulé proposed a structure with a linear Ar-N=N-X arrangement.

-

1869 - Blomstrand's Ionic Structure: Christian Wilhelm Blomstrand was the first to propose the now-accepted ionic structure, [Ar-N≡N]⁺X⁻, which correctly accounted for the salt-like properties of these compounds.

This evolution in understanding was crucial for predicting and explaining the reactivity of diazonium salts.

Timeline of the Structural Elucidation of Benzenediazonium Salts

Caption: Key milestones in the determination of the structure of benzenediazonium salts.

Early Synthetic Applications: Expanding the Chemical Toolkit

The discovery of benzenediazonium salts opened up new avenues in organic synthesis, allowing for the introduction of a variety of functional groups onto the aromatic ring that were previously difficult to achieve.

The Sandmeyer Reaction: Halogen and Cyano Group Introduction

In 1884, Swiss chemist Traugott Sandmeyer discovered that the diazonium group could be replaced by a halide or cyanide by treatment with the corresponding copper(I) salt.[1] This reaction, now known as the Sandmeyer reaction, provided a reliable method for the synthesis of aryl halides and nitriles.[8]

Generalized Early Protocol for the Sandmeyer Reaction (Chlorination):

Materials:

-

Benzenediazonium chloride solution (freshly prepared)

-

Copper(I) chloride (CuCl)

-

Hydrochloric acid (HCl)

Procedure:

-

Prepare a solution of copper(I) chloride in hydrochloric acid.

-

Slowly add the cold, freshly prepared benzenediazonium chloride solution to the copper(I) chloride solution with stirring.

-

A vigorous evolution of nitrogen gas is observed.

-

The reaction mixture is then typically warmed to ensure complete decomposition of the diazonium salt.

-

The product, chlorobenzene, can then be isolated by steam distillation.[9]

Mechanism of the Sandmeyer Reaction

References

- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 2. Johann Peter Griess FRS (1829–88): Victorian brewer and synthetic dye chemist - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijcrt.org [ijcrt.org]

- 4. Griess, J.P. (1858) Vorlaufige Notiz über die Einwirkung von salpetriger Saure auf Amidinitround Aminitrophenylsaure. Justus Liebigs Annalen der Chemie, 1858, 123-125. - References - Scientific Research Publishing [scirp.org]

- 5. globalresearchonline.net [globalresearchonline.net]

- 6. mdpi.com [mdpi.com]

- 7. byjus.com [byjus.com]

- 8. theunconditionalguru.in [theunconditionalguru.in]

- 9. scribd.com [scribd.com]

Benzenediazonium Tetrafluoroborate: A Comprehensive Technical Guide to Hazards and Safe Handling

For Researchers, Scientists, and Drug Development Professionals

Benzenediazonium (B1195382) tetrafluoroborate (B81430) is a versatile reagent in organic synthesis, prized for its ability to introduce the phenyl group and for its role in forming aryl-aryl bonds. However, its utility is matched by its potential hazards, necessitating a thorough understanding of its properties to ensure safe handling in the laboratory and in scale-up operations. This in-depth technical guide provides critical information on the hazards, safety precautions, and relevant experimental protocols associated with benzenediazonium tetrafluoroborate, with a focus on quantitative data and established safety procedures.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards are associated with its potential for thermal instability and decomposition, as well as its toxicological properties upon exposure.

Physical and Chemical Hazards:

-

Thermal Instability: Like many diazonium salts, this compound is thermally sensitive and can decompose exothermically. While the tetrafluoroborate anion confers greater stability compared to other diazonium salts like the chloride, it is not entirely stable.[1] Decomposition can be initiated by heat, friction, or shock, leading to the rapid release of nitrogen gas and potentially causing a dangerous pressure buildup in sealed containers.[2]

-

Decomposition Products: Thermal decomposition can produce toxic and corrosive gases, including nitrogen oxides, hydrogen fluoride, and boron oxides.[3]

Health Hazards:

-

Acute Toxicity: The substance is harmful if swallowed, in contact with skin, or if inhaled.[3]

-

Skin and Eye Damage: It is known to cause severe skin burns and eye damage.[3] Direct contact can lead to irritation, redness, and pain.

-

Respiratory Irritation: Inhalation of dust can cause respiratory tract irritation.[2]

Quantitative Hazard Data

Table 1: Thermal Stability of this compound

| Parameter | Value | Method | Reference |

| Initial Decomposition Temperature (Tᵢ) | 91 °C | Differential Scanning Calorimetry (DSC) | [4] |

| Enthalpy of Decomposition (ΔHₔ) | -44.2 kJ/mol | Differential Scanning Calorimetry (DSC) | [4] |

Table 2: Predicted Sensitivity Data for this compound

| Parameter | Predicted Value | Method of Prediction | Reference |

| Impact Sensitivity | Not sensitive | Correlation with DSC data | [4] |

| Explosion Propagation | No | Correlation with DSC data | [4] |

Note: Researchers should treat these predicted values with caution and handle the compound as if it were sensitive to impact and friction, especially in larger quantities or when subjected to confinement.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from established literature procedures.

Materials:

-

Concentrated Hydrochloric Acid

-

Sodium Nitrite (B80452)

-

Tetrafluoroboric Acid (HBF₄)

-

Deionized Water

-

Ice

Procedure:

-

In a beaker, dissolve aniline in a mixture of concentrated hydrochloric acid and water.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a solution of sodium nitrite in water to the cooled aniline solution while maintaining the temperature below 5 °C. This is the diazotization step, which forms benzenediazonium chloride in situ.

-

To the resulting solution, add tetrafluoroboric acid.

-

The this compound will precipitate out of the solution.

-

Collect the solid product by filtration.

-

Wash the product with cold water, followed by a cold organic solvent like diethyl ether, to remove impurities.

-

Dry the product under vacuum at a low temperature.

Thermal Stability Analysis by Differential Scanning Calorimetry (DSC)

This protocol is based on the methodology described in the thermal analysis of arenediazonium tetrafluoroborate salts.[5]

Apparatus:

-

Differential Scanning Calorimeter (DSC) equipped with a cooling accessory.

-

High-pressure stainless steel crucibles.

Procedure:

-

Carefully weigh 2-3 mg of this compound into a high-pressure stainless steel crucible.

-

Seal the crucible.

-

Place the sample crucible and a reference crucible (empty) into the DSC cell.

-

Equilibrate the cell at a starting temperature (e.g., 25 °C).

-

Heat the sample at a constant rate (e.g., 5 °C/min) to a final temperature well above the expected decomposition temperature (e.g., 250 °C).

-

Record the heat flow as a function of temperature.

-

The initial decomposition temperature (Tᵢ) is determined as the onset of the exothermic decomposition peak. The enthalpy of decomposition (ΔHₔ) is calculated by integrating the area of the exothermic peak.

Impact Sensitivity Testing (BAM Fallhammer Method - General Protocol)

While specific data for this compound is unavailable, the following is a general protocol for the BAM Fallhammer test.

Apparatus:

-

BAM Fallhammer apparatus, consisting of a drop weight, guiding column, and anvil assembly.[6]

Procedure:

-

A small, precisely measured amount of the substance is placed on the anvil.

-

A drop weight of a specified mass is released from a known height, impacting the sample.[7]

-

The outcome is observed for any signs of reaction, such as a flash, flame, or audible report.[7]

-

The test is repeated multiple times at different drop heights (and thus different impact energies) to determine the energy at which there is a 50% probability of initiation (the E₅₀ value).[7]

Friction Sensitivity Testing (BAM Friction Test - General Protocol)

Similar to impact sensitivity, a general protocol for the BAM friction test is provided due to the lack of specific data for the target compound.

Apparatus:

-

BAM friction apparatus, consisting of a fixed porcelain pin and a moving porcelain plate.[8]

Procedure:

-

A small amount of the sample is placed on the porcelain plate.[8]

-

A weighted porcelain pin is brought into contact with the sample, applying a specific load.[8]

-

The porcelain plate is moved back and forth under the pin.[8]

-

The outcome is observed for any signs of reaction.

-

The test is repeated with varying loads to determine the lowest load at which a reaction occurs.[8]

Safety Precautions and Handling

Adherence to strict safety protocols is mandatory when working with this compound.

Engineering Controls:

-

Work in a well-ventilated chemical fume hood.[9]

-

Ensure a safety shower and eyewash station are readily accessible.[9]

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or a face shield.[2]

-

Skin Protection: Use chemical-resistant gloves (e.g., nitrile). Wear a lab coat and appropriate protective clothing to prevent skin contact.[2]

-

Respiratory Protection: If dust is generated, use a NIOSH-approved respirator.[2]

Safe Handling Practices:

-

Avoid contact with skin, eyes, and clothing.[2]

-

Do not inhale dust.[2]

-

Use spark-proof tools and avoid generating static electricity.

-

Avoid friction and impact, especially with the dry, solid material.

-

Keep the compound away from heat, sparks, and open flames.[9]

-

Use in small quantities whenever possible. For larger scale operations, a thorough risk assessment is essential.

Storage:

-

Store in a tightly closed, properly labeled container.[2]

-

Keep in a cool, dry, and well-ventilated area.[2]

-

Store away from incompatible materials.[2]

Incompatible Materials:

-

Strong bases, strong oxidizing agents, and water.[9]

Disposal:

-

Dispose of waste in accordance with local, state, and federal regulations.[10]

-

Do not dispose of down the drain.[10]

-

For small spills, carefully sweep up the material, avoiding dust generation, and place it in a sealed container for disposal.[9]

Visualized Workflows and Relationships

The following diagrams, generated using Graphviz, illustrate key logical relationships for the safe handling of this compound.

Caption: Relationship between hazards and corresponding safety precautions.

Caption: Experimental workflow from synthesis to safe use.

Conclusion

This compound is an indispensable reagent for many chemical transformations. However, its inherent reactivity and potential hazards demand a disciplined and informed approach to its handling. By understanding its properties, implementing robust safety protocols, and utilizing appropriate engineering controls and personal protective equipment, researchers can mitigate the risks and safely harness the synthetic power of this compound. Continuous vigilance and adherence to the best practices outlined in this guide are paramount for ensuring a safe laboratory environment.

References

- 1. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 2. biosynth.com [biosynth.com]

- 3. cdhfinechemical.com [cdhfinechemical.com]

- 4. chemrxiv.org [chemrxiv.org]

- 5. researchgate.net [researchgate.net]

- 6. ozm.cz [ozm.cz]

- 7. matec-conferences.org [matec-conferences.org]

- 8. utec-corp.com [utec-corp.com]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 10. datasheets.scbt.com [datasheets.scbt.com]

Methodological & Application

Application Notes and Protocols for Fluorination via the Schiemann Reaction

Topic: Benzenediazonium (B1195382) Tetrafluoroborate (B81430) in the Schiemann Reaction for Fluorination

Audience: Researchers, scientists, and drug development professionals.

Introduction

The introduction of fluorine atoms into aromatic systems is a critical transformation in the development of pharmaceuticals, agrochemicals, and advanced materials. The Schiemann reaction, also known as the Balz-Schiemann reaction, is a cornerstone method for the synthesis of aryl fluorides from primary aromatic amines.[1][2][3] This reaction proceeds through the formation of a stable and isolable intermediate, an aryldiazonium tetrafluoroborate salt, which upon thermal or photolytic decomposition, yields the corresponding aryl fluoride (B91410).[1][2] This method is advantageous as it offers a regioselective route to fluorinated aromatics, which can be challenging to achieve through direct fluorination due to the high reactivity of fluorine.[2][4]

These application notes provide a detailed protocol for the preparation of benzenediazonium tetrafluoroborate and its subsequent conversion to fluorobenzene. Furthermore, it includes quantitative data on the yields of various aryl fluorides obtained under catalyst- and additive-free conditions, highlighting the influence of solvents and temperature on the reaction outcome.

Reaction Mechanism and Workflow

The Schiemann reaction is a two-stage process. The first step is the diazotization of a primary aromatic amine with nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid, at low temperatures (0-5 °C) to form an aryldiazonium salt.[5] This is followed by the addition of tetrafluoroboric acid (HBF₄) or a tetrafluoroborate salt, which leads to the precipitation of the aryldiazonium tetrafluoroborate.[5] The second stage involves the thermal decomposition of the isolated and dried diazonium salt, which results in the formation of the aryl fluoride, nitrogen gas, and boron trifluoride.[2][4] The generally accepted mechanism for the decomposition step involves the formation of an aryl cation intermediate.[2][3]

Caption: Workflow of the Schiemann reaction for the synthesis of aryl fluorides.

Experimental Protocols

Protocol 1: Preparation of this compound

This protocol is adapted from a known procedure for the synthesis of this compound from aniline (B41778).[6]

Materials:

-

Aniline (0.1 mole, 9.2 g)

-

Concentrated Hydrochloric Acid (30 mL)

-

Deionized Water

-

Sodium Nitrite (0.1 mole, 7 g)

-

Sodium Fluoroborate (NaBF₄) (0.15 mole, 17 g)

-

Diethyl Ether

-

Ice

Equipment:

-

400 mL Beaker

-

Magnetic Stirrer and Stir Bar

-

Ice Bath

-

Buchner Funnel and Filter Flask

-

Vacuum Source

Procedure:

-

In a 400 mL beaker, dissolve 9.2 g (0.1 mole) of aniline in a mixture of 30 mL of concentrated hydrochloric acid and 30 mL of water.

-

Cool the solution to approximately 0 °C in an ice bath with continuous stirring.

-

Prepare a solution of 7 g (0.1 mole) of sodium nitrite in 12 mL of water.

-

Slowly add the sodium nitrite solution to the cooled aniline solution. Maintain the temperature below 5 °C during the addition to ensure the stability of the diazonium salt.

-

After the addition is complete, filter the resulting solution to remove any impurities.

-

In a separate beaker, dissolve 17 g (0.15 mole) of sodium fluoroborate in 30 mL of water.

-

Slowly add the filtered diazonium salt solution to the sodium fluoroborate solution with stirring at room temperature.

-

A white precipitate of this compound will form. Continue stirring for an additional 5 minutes.[6]

-

Collect the precipitate by vacuum filtration using a Buchner funnel.

-

Wash the collected solid with 50 mL of cold water, followed by 50 mL of diethyl ether.[6]

-

Dry the product under vacuum to yield this compound. The reported yield for this procedure is approximately 75%.[6]

Safety Precautions: Diazonium salts are thermally unstable and can be explosive when dry. Handle with care and avoid excessive heat or shock. Perform the reaction in a well-ventilated fume hood.

Protocol 2: Thermal Decomposition of Aryldiazonium Tetrafluoroborates for Aryl Fluoride Synthesis

This generalized protocol is based on studies investigating the solvent effects on the Schiemann reaction under catalyst- and additive-free conditions.[7]

Materials:

-

Aryldiazonium Tetrafluoroborate (0.5 mmol)

-

Solvent (e.g., Chlorobenzene (B131634) or Hexane (B92381), 2-4 mL)

Equipment:

-

Sealed Reaction Tube

-

Heating Mantle or Oil Bath with Temperature Control

-

Magnetic Stirrer and Stir Bar

Procedure:

-

Place 0.5 mmol of the desired aryldiazonium tetrafluoroborate into a sealed reaction tube.

-

Add 2 to 4 mL of the chosen solvent (e.g., chlorobenzene or hexane).

-

Seal the tube and place it in a preheated oil bath or heating mantle set to the desired reaction temperature (typically between 60-90 °C).

-

Stir the reaction mixture for the specified time (see Table 1 for examples). The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC).[7]

-

Upon completion, cool the reaction mixture to room temperature.

-

The resulting aryl fluoride can be isolated and purified using standard techniques such as extraction and column chromatography.

Quantitative Data